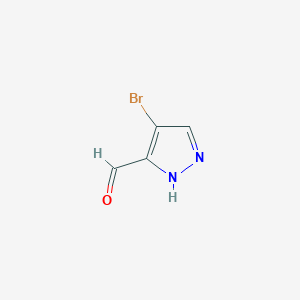

4-bromo-1H-pyrazole-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGFONONBAIDAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007346-33-9, 287917-97-9 | |

| Record name | 4-Bromo-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-bromo-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-bromo-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-bromo-1H-pyrazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its known physicochemical parameters, outlines a standard experimental protocol for its synthesis, and illustrates its utility as a synthetic intermediate.

Core Physical and Chemical Data

Quantitative data for this compound are summarized in the table below. It is important to note that while some experimental data for closely related analogs are available, specific experimentally determined properties such as the melting and boiling points for this exact compound are not widely published in peer-reviewed literature. The data presented are a combination of computed values and information from commercial suppliers.

| Property | Value | Source |

| Molecular Formula | C₄H₃BrN₂O | [1] |

| Molecular Weight | 174.98 g/mol | [1] |

| CAS Number | 287917-97-9 | [2] |

| Appearance | Likely a white to pale yellow crystalline solid | Inferred from analogs[3] |

| Melting Point | Data not available. The related compound, 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, has a melting point of 96.0-105.0°C.[3] | N/A |

| Boiling Point | Data not available. | N/A |

| Solubility | Expected to be soluble in polar aprotic solvents such as DMF and DMSO. | Inferred from related pyrazole-4-carbaldehydes |

| Purity (Typical) | ≥95% | [2] |

Experimental Protocols

The synthesis of this compound, and other pyrazole-4-carbaldehydes, is commonly achieved through the Vilsmeier-Haack reaction.[4][5][6] This reaction introduces a formyl group onto an electron-rich heterocyclic ring.

General Protocol for Synthesis via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on established methods for the formylation of pyrazole derivatives.[6]

Objective: To synthesize 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives from the corresponding hydrazones.

Materials:

-

Substituted phenyl carbonyl hydrazone

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Dilute sodium hydroxide solution

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting hydrazone (1.0 mmol) in anhydrous DMF (4 mL).

-

Cool the solution in an ice bath.

-

Add phosphorus oxychloride (3.0 mmol) dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for approximately 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting solution with a dilute sodium hydroxide solution until a precipitate forms.

-

Allow the mixture to stand, often overnight, to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by flash column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

Characterization: The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

-

¹H NMR Spectroscopy

-

¹³C NMR Spectroscopy

-

Mass Spectrometry

-

Elemental Analysis

Synthetic Utility and Workflow

This compound is a versatile intermediate in the synthesis of more complex heterocyclic systems, many of which are investigated for their biological activity. The aldehyde functional group is readily transformed into various other functionalities, and the bromo-substituted pyrazole core is a common scaffold in medicinal chemistry.

The following diagram illustrates a general synthetic pathway where this compound serves as a key starting material for the synthesis of fused pyrazole derivatives, which are often explored for their therapeutic potential.

Caption: Synthetic workflow for bioactive fused pyrazoles.

References

- 1. This compound | C4H3BrN2O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 287917-97-9 | AChemBlock [achemblock.com]

- 3. H33690.06 [thermofisher.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

4-bromo-1H-pyrazole-5-carbaldehyde chemical structure and numbering

A Technical Guide to 4-bromo-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Numbering

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with a bromine atom and a formyl (carbaldehyde) group.[1][2][3] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.[4]

The numbering of the pyrazole ring begins at the nitrogen atom bearing a hydrogen (position 1) and proceeds around the ring to give the substituents the lowest possible locants. In this case, the bromine atom is at position 4, and the carbaldehyde group is at position 5.

Below is a diagram illustrating the chemical structure and the standard IUPAC numbering system for the pyrazole ring.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C4H3BrN2O | PubChem[4] |

| Molecular Weight | 174.98 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 1007346-33-9, 287917-97-9 | PubChem[4] |

| SMILES | C1=NNC(=C1Br)C=O | PubChem[4] |

| InChIKey | UWGFONONBAIDAF-UHFFFAOYSA-N | PubChem[4] |

Synthesis Protocols

The synthesis of substituted pyrazole carbaldehydes can be achieved through various methods. A common approach involves the formylation of a pre-functionalized pyrazole ring.

Example Protocol: Vilsmeier-Haack Reaction

Logical Workflow for a Potential Synthesis

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from a simpler pyrazole precursor.

Detailed Steps for a Related Synthesis (Formylation via Bromine-Lithium Exchange):

A reported synthesis for a similar compound, 3-(benzyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, involves the following steps which could be adapted:[5][6]

-

Protection/Starting Material: Begin with a suitable N-protected or substituted 4-bromopyrazole.

-

Lithiation: Treat the 4-bromopyrazole derivative with a strong base, such as n-butyllithium (n-BuLi), at a low temperature (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF). This selectively exchanges the bromine atom for a lithium atom.

-

Formylation: Quench the resulting lithiated intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

-

Work-up and Purification: The reaction mixture is then worked up, typically with an aqueous solution, and the desired product is extracted and purified, often by column chromatography.[7]

Safety and Handling

Based on GHS hazard statements for this compound, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Drug Development

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1] Aldehyde functionalities are versatile chemical handles that can be readily converted into other functional groups, making this compound a useful building block for the synthesis of more complex molecules for drug discovery programs and materials science.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]

- 4. This compound | C4H3BrN2O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. researchgate.net [researchgate.net]

- 7. 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 473528-88-0|4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 4-bromo-1H-pyrazole-5-carbaldehyde (CAS: 287917-97-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-1H-pyrazole-5-carbaldehyde is a halogenated heterocyclic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique structural features, comprising a reactive aldehyde group and a bromine-substituted pyrazole ring, make it a versatile precursor for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its emerging role in the development of novel kinase inhibitors for cancer therapy. Detailed experimental protocols and visual representations of synthetic workflows and biological pathways are included to facilitate its practical application in research and drug discovery.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference(s) |

| CAS Number | 287917-97-9 | [1] |

| Molecular Formula | C₄H₃BrN₂O | [1] |

| Molecular Weight | 174.98 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | O=Cc1c(Br)cn[nH]1 | [2] |

| Melting Point | 176 to 179°C | |

| Appearance | Solid | |

| Purity | Typically ≥95% | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack formylation of a suitable pyrazole precursor.[3][4][5] This reaction introduces an aldehyde group onto an electron-rich aromatic or heterocyclic ring.

Representative Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative example based on established methodologies for the formylation of pyrazoles.[3][6]

Materials:

-

4-bromo-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (DMF, 3 equivalents) is dissolved in dichloromethane (DCM). The solution is cooled to 0°C in an ice bath. Phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise to the stirred solution, ensuring the temperature is maintained below 5°C. The mixture is stirred at 0°C for 30 minutes, during which the Vilsmeier reagent forms.

-

Formylation Reaction: A solution of 4-bromo-1H-pyrazole (1 equivalent) in DCM is added dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40-45°C). The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and gas evolution. The resulting mixture is stirred vigorously until the gas evolution ceases and the pH is neutral or slightly basic.

-

Extraction and Purification: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] this compound is a valuable intermediate in the synthesis of pyrazole-containing drug candidates, particularly in the field of oncology.[8]

Intermediate for Kinase Inhibitors

Protein kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[9] Consequently, kinase inhibitors have become a major class of targeted cancer therapies. The aldehyde and bromo functionalities on this compound allow for diverse chemical modifications to build complex molecules that can selectively bind to the ATP-binding pocket of specific kinases, thereby inhibiting their activity.

The aldehyde group can be readily transformed into other functional groups such as amines, alcohols, or carboxylic acids, enabling the attachment of various side chains to optimize binding affinity and selectivity.[8] The bromine atom can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce aryl or heteroaryl moieties, which are common features in many kinase inhibitors.

Caption: Inhibition of a kinase signaling pathway.

While no currently marketed drugs are directly synthesized from this compound, numerous patent applications and research articles describe its use in the synthesis of novel kinase inhibitors targeting enzymes such as Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and Aurora kinases, which are implicated in various cancers and inflammatory diseases.[10][11][12]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility as a precursor for novel kinase inhibitors underscores its importance in the ongoing search for new and effective cancer therapies. This technical guide provides essential information for researchers and drug development professionals to safely handle and effectively utilize this compound in their research endeavors.

References

- 1. This compound | C4H3BrN2O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 287917-97-9 | AChemBlock [achemblock.com]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. researchgate.net [researchgate.net]

- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde [myskinrecipes.com]

- 9. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-bromo-1H-pyrazole-5-carbaldehyde: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 4-bromo-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this document provides a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility. This guide adheres to the principles of sound scientific methodology, offering theoretical insights and practical experimental protocols.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. For this compound, several key structural features influence its solubility profile:

-

The Pyrazole Ring: The pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, contributes to the molecule's polarity. The presence of nitrogen atoms allows for hydrogen bonding, which can enhance solubility in protic solvents.

-

The Bromo Substituent: The bromine atom at the 4-position is an electron-withdrawing group, which can influence the electron distribution of the pyrazole ring and impact intermolecular interactions. Its presence also increases the molecular weight and van der Waals forces, which can affect solubility.

-

The Carbaldehyde Group: The aldehyde functional group at the 5-position is polar and can act as a hydrogen bond acceptor. This group can significantly influence the compound's interaction with polar solvents.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Therefore, it is anticipated that this compound will exhibit higher solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Solvents such as lower alcohols (methanol, ethanol), acetone, and dimethyl sulfoxide (DMSO) are likely to be more effective than nonpolar solvents like hexane or toluene.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. To facilitate future research and data comparison, the following table provides a standardized format for recording experimentally determined solubility values. Researchers are encouraged to populate this table with their findings to build a comprehensive solubility profile for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethanol | e.g., 25 | e.g., UPLC-MS/MS | ||

| e.g., Acetone | e.g., 25 | e.g., Gravimetric | ||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Hexane | e.g., 25 | |||

| e.g., Dimethyl Sulfoxide | e.g., 25 |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of this compound, this section details three widely accepted experimental protocols.

Thermodynamic Shake-Flask Method

This gravimetric method is considered the "gold standard" for determining thermodynamic solubility.[1][2]

Methodology:

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a chemically inert filter (e.g., PTFE) may be necessary.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.

-

Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

UPLC-MS/MS Method for High-Throughput Screening

For more rapid solubility assessment, particularly in early-stage drug discovery, an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method can be employed.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the desired organic solvent.

-

Sample Preparation: Add an excess of the solid compound to the desired organic solvents in a multi-well plate.

-

Equilibration: Seal the plate and shake at a constant temperature for a defined period (e.g., 2-24 hours).

-

Filtration: Filter the samples using a filter plate to remove undissolved solid.

-

Dilution: Dilute the filtered saturated solutions with an appropriate solvent to fall within the range of the calibration curve.

-

UPLC-MS/MS Analysis: Analyze the diluted samples and calibration standards using a validated UPLC-MS/MS method. The mass spectrometer should be set to monitor a specific transition for this compound for accurate quantification.

-

Quantification: Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.

-

Calculation: Calculate the original solubility, taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: General workflow for solubility determination.

Conclusion

Understanding the solubility of this compound is crucial for its effective use in research and development. While specific quantitative data is currently lacking in the public domain, this technical guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to determine its solubility in various organic solvents. The consistent application of these standardized methods will contribute to a valuable and comparable dataset for the scientific community, ultimately accelerating the progress of research involving this important heterocyclic compound.

References

Tautomeric Landscape of 4-bromo-1H-pyrazole-5-carbaldehyde in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomerism of 4-bromo-1H-pyrazole-5-carbaldehyde in solution. While direct experimental quantitative data for this specific molecule is not extensively available in published literature, this guide synthesizes established principles of pyrazole tautomerism, findings from studies on closely related compounds, and detailed experimental protocols to empower researchers to investigate and understand the tautomeric behavior of this and similar pyrazole derivatives.

Introduction to Pyrazole Tautomerism

Pyrazole and its derivatives can exist in two annular tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1] This dynamic equilibrium is influenced by several factors, including the electronic nature of substituents, the solvent's polarity and hydrogen-bonding capability, temperature, and concentration.[2] For an unsymmetrically substituted pyrazole such as this compound, the two tautomers are non-equivalent, and one form typically predominates.

The tautomeric equilibrium of this compound is depicted below:

Figure 1: Tautomeric equilibrium of this compound.

Understanding this equilibrium is crucial in drug development and medicinal chemistry, as the different tautomers can exhibit distinct biological activities and physicochemical properties, such as receptor binding affinity and solubility.

Influence of Substituents on Tautomeric Equilibrium

The substituents on the pyrazole ring play a pivotal role in determining the position of the tautomeric equilibrium. The relative stability of the tautomers is governed by the electronic effects (inductive and resonance) of the groups attached to the ring.

-

Electron-withdrawing groups (EWGs) , such as the carbaldehyde group (-CHO), tend to destabilize the adjacent nitrogen atom's ability to act as a proton donor (pyrrole-type nitrogen) and favor the proton residing on the nitrogen atom further away.

-

Electron-donating groups (EDGs) , conversely, can stabilize the adjacent pyrrole-type nitrogen. Halogens, like bromine, are generally considered electron-withdrawing through induction but can exhibit some electron-donating character through resonance.

In the case of this compound:

-

Tautomer 1 (this compound): The proton is on N1. The electron-withdrawing carbaldehyde group is at C5.

-

Tautomer 2 (4-bromo-2H-pyrazole-3-carbaldehyde): The proton is on N2. This tautomer is often referred to as 4-bromo-1H-pyrazole-3-carbaldehyde in nomenclature systems.

Studies on other 4-bromopyrazoles have shown that the tautomer with the bromine at the 3-position is generally more stable in both the solid state and in solution.[3] This suggests a preference for the proton to be located on the nitrogen atom adjacent to the less sterically demanding and electronically influential substituent at the 5-position. Computational studies have also indicated that electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H tautomer.[4] Given the strong electron-withdrawing nature of the carbaldehyde group at C5, it is plausible that the This compound (Tautomer 1) form is the major tautomer in solution.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of tautomers in solution can be determined experimentally, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. UV-Vis spectroscopy can also provide valuable information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria in solution.[1][5] The principle lies in the fact that if the rate of interconversion between the tautomers is slow on the NMR timescale, separate signals for each tautomer can be observed.

Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in the deuterated solvent of choice (e.g., DMSO-d6, CDCl3, acetone-d6) to a known concentration (typically 5-10 mg/mL).

-

Use of aprotic solvents is often preferred to slow down the proton exchange rate.

-

-

Data Acquisition:

-

Acquire 1H NMR spectra at a controlled temperature. Low-temperature NMR can be employed to further slow the interconversion rate and resolve the signals of the individual tautomers.[2]

-

Ensure a sufficient relaxation delay (D1) to allow for complete magnetization recovery for accurate integration.

-

Acquire 13C and 15N NMR spectra, if necessary, as the chemical shifts of the ring carbons and nitrogens are also sensitive to the tautomeric form.

-

-

Data Analysis:

-

Identify distinct signals corresponding to each tautomer. The C-H proton of the pyrazole ring and the aldehyde proton are often good reporters.

-

Carefully integrate the non-overlapping signals corresponding to each tautomer.

-

The mole fraction (X) of each tautomer can be calculated from the integral values. For example, if signal A corresponds to tautomer 1 and signal B to tautomer 2:

-

XTautomer 1 = IntegralA / (IntegralA + IntegralB)

-

XTautomer 2 = IntegralB / (IntegralA + IntegralB)

-

-

The equilibrium constant (KT) is the ratio of the mole fractions:

-

KT = XTautomer 2 / XTautomer 1

-

-

Illustrative Data Presentation:

The following table presents hypothetical quantitative data for the tautomeric equilibrium of this compound in various solvents, as would be determined by NMR spectroscopy.

| Solvent | Temperature (°C) | Mole Fraction (Tautomer 1) | Mole Fraction (Tautomer 2) | KT |

| CDCl3 | 25 | 0.85 | 0.15 | 0.18 |

| DMSO-d6 | 25 | 0.78 | 0.22 | 0.28 |

| Acetone-d6 | 25 | 0.82 | 0.18 | 0.22 |

| CDCl3 | -20 | 0.88 | 0.12 | 0.14 |

This data is illustrative and not based on direct experimental results for the target molecule.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often have distinct absorption spectra.

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution.

-

Data Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity in different solvents. While quantitative determination of KT can be complex, shifts in λmax can indicate the predominance of one tautomer in a particular solvent. Computational methods can be used to predict the theoretical UV-Vis spectra of each tautomer to aid in the assignment of the experimental spectra.[6]

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the investigation of pyrazole tautomerism.

Figure 2: Workflow for the study of pyrazole tautomerism.

Conclusion

The tautomeric behavior of this compound in solution is a critical aspect of its chemical identity, with significant implications for its application in drug discovery and materials science. Based on the principles of pyrazole chemistry, the This compound tautomer is predicted to be the major form in solution due to the strong electron-withdrawing effect of the carbaldehyde group. However, the exact equilibrium position will be influenced by the solvent environment. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to quantitatively determine the tautomeric ratio and to further elucidate the structure-property relationships of this and related pyrazole derivatives. The application of NMR spectroscopy, complemented by UV-Vis spectroscopy and computational modeling, will enable a comprehensive understanding of the tautomeric landscape of this important heterocyclic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 3. researchgate.net [researchgate.net]

- 4. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 6. bio-protocol.org [bio-protocol.org]

Spectroscopic Data for 4-bromo-1H-pyrazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-bromo-1H-pyrazole-5-carbaldehyde. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings, particularly in the field of medicinal chemistry and drug discovery. The data is compiled from computational predictions and analysis of related structures, offering a foundational dataset for professionals in the field.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₄H₃BrN₂O[1]

-

Molecular Weight: 174.99 g/mol [1]

-

CAS Number: 287917-97-9[1]

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is crucial for confirming the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to tautomerism inherent in pyrazole systems, the observed chemical shifts can be influenced by solvent and temperature. The data presented here represents expected values under standard conditions.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 - 14.5 | br s | 1H | N-H |

| ~9.80 | s | 1H | -CHO |

| ~8.20 | s | 1H | C3-H |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~185.0 | -CHO |

| ~140.0 | C5 |

| ~135.0 | C3 |

| ~100.0 | C4 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected vibrational frequencies for this compound are listed below.

Table 3: Expected IR Absorption Bands (Solid, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Broad | N-H stretch |

| ~3100 | Medium | C-H stretch (aromatic) |

| 1670 - 1690 | Strong | C=O stretch (aldehyde) |

| 1550 - 1600 | Medium | C=N, C=C stretch (ring) |

| ~1050 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios for various adducts of this compound are provided.

Table 4: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M]⁺ | 173.94234 |

| [M+H]⁺ | 174.95017 |

| [M+Na]⁺ | 196.93211 |

| [M-H]⁻ | 172.93561 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of the pyrazole derivative is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.[2]

-

Instrumentation: A 500 MHz NMR spectrometer is utilized for acquiring both ¹H and ¹³C NMR spectra.

-

¹H NMR Acquisition: The spectrum is acquired at room temperature with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is obtained. The number of scans is significantly higher than for ¹H NMR to achieve adequate signal intensity.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample is ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed under high pressure to form a thin, transparent pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source is employed.

-

Ionization: For ESI, the sample solution is introduced into the ion source, where a high voltage is applied to generate a fine spray of charged droplets. For EI, the sample is vaporized and then bombarded with a beam of high-energy electrons.[3][4]

-

Mass Analysis: The resulting ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition and Processing: The detector records the abundance of each ion, and the data is processed to generate a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Crystal Structure Analysis of 4-bromo-1H-pyrazole-5-carbaldehyde: A Technical Overview

Absence of Publicly Available Data and Analysis of a Structurally Related Analogue

Initial Assessment: As of the latest literature and database reviews, a definitive, publicly available experimental crystal structure analysis for 4-bromo-1H-pyrazole-5-carbaldehyde could not be located. Comprehensive searches of crystallographic databases and the scientific literature did not yield a Crystallographic Information File (CIF) or a detailed structural report for this specific molecule.

This guide will therefore provide a detailed crystal structure analysis of a closely related and publicly characterized compound: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde . This analogue shares key structural motifs, including the pyrazole carbaldehyde core and a brominated phenyl substituent, offering valuable insights into the likely solid-state conformation, molecular interactions, and experimental methodologies relevant to the target compound.

Profile of the Analogue: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This compound has been the subject of multiple crystallographic studies, revealing at least two different polymorphic forms. The following sections will detail the crystallographic data and experimental protocols for both a triclinic and a monoclinic crystal system.

Quantitative Crystallographic Data

The crystallographic data for two reported structures of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde are summarized below for comparison.

Table 1: Triclinic Crystal System Data [1][2]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₁BrN₂O |

| Formula Weight | 327.18 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.6716 (8) |

| b (Å) | 11.4617 (9) |

| c (Å) | 13.8257 (10) |

| α (°) | 113.497 (5) |

| β (°) | 92.753 (6) |

| γ (°) | 93.753 (6) |

| Unit Cell Volume (ų) | 1397.91 (19) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 298 |

| Radiation Type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| R-factor | 0.052 |

Table 2: Monoclinic Crystal System Data [3][4]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₁BrN₂O |

| Formula Weight | 327.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 17.7233 (4) |

| b (Å) | 3.8630 (1) |

| c (Å) | 20.4224 (5) |

| β (°) | 110.137 (3) |

| Unit Cell Volume (ų) | 1312.75 (6) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| Radiation Type | Cu Kα |

| Wavelength (Å) | 1.54184 |

| R-factor | 0.025 |

Molecular Geometry Insights

In the triclinic structure, the asymmetric unit contains two independent molecules with slightly different geometries.[1][2] The dihedral angles between the 4-bromobenzene ring and the pyrazole ring are 26.0(2)° and 39.9(7)° for the two molecules, respectively.[1][2] The phenyl ring is oriented at 19.7(5)° and 7.3(0)° with respect to the pyrazole ring.[1][2]

In the monoclinic structure, the phenyl and bromophenyl rings are also twisted out of the mean plane of the pyrazole ring, with dihedral angles of 13.70(10)° and 36.48(10)°, respectively.[3][4] The carbaldehyde group is slightly twisted from the pyrazole plane, with a C-C-C-O torsion angle of 7.9(3)°.[3][4] The crystal packing is characterized by a helical supramolecular chain along the b-axis, mediated by C-H···O interactions.[3][4]

Experimental Protocols

The synthesis and crystal growth methodologies, along with the X-ray diffraction techniques, are crucial for obtaining high-quality structural data.

Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The compound is synthesized via the Vilsmeier-Haack reaction.[1][3][5]

Protocol:

-

Preparation of the Vilsmeier Reagent: Phosphoryl chloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) under continuous stirring.[1][3]

-

Precursor Addition: The starting material, 4-bromoacetophenone phenylhydrazone (or (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine), is dissolved in DMF and slowly added to the Vilsmeier reagent mixture.[1][3]

-

Reaction: The resulting mixture is stirred at an elevated temperature (e.g., 333 K or 70 °C) for several hours to facilitate cyclization and formylation.[1][3]

-

Work-up: The reaction mixture is cooled and poured into crushed ice, leading to the precipitation of the crude product.[3] The pH may be adjusted to basic (e.g., pH 12) with an aqueous sodium carbonate solution.[2]

-

Purification: The solid precipitate is collected by filtration, washed with water, and dried. Further purification is achieved by column chromatography or by washing with a suitable solvent like methanol.[1][3]

Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation from a solution.

Protocol:

-

The purified product is dissolved in a suitable solvent (e.g., chloroform or methanol).[2][3]

-

The solution is allowed to evaporate slowly at room temperature over several days.

-

This process yields colorless prisms of the compound suitable for single-crystal X-ray analysis.[3]

X-ray Data Collection and Structure Refinement

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Protocol:

-

Data Collection: A suitable crystal is mounted on the diffractometer. Data for the monoclinic form were collected on an Agilent SuperNova Dual diffractometer, while the triclinic data were collected on a Stoe IPDS 2T diffractometer.[2][3]

-

Data Reduction: The collected diffraction data are processed, which includes integration of reflection intensities and corrections for absorption effects (e.g., multi-scan absorption correction).[2][3]

-

Structure Solution: The crystal structure is solved using direct methods, for example, with software such as SHELXS97.[3]

-

Structure Refinement: The structural model is refined against the experimental data using full-matrix least-squares on F², typically with software like SHELXL97.[3] Hydrogen atoms are generally placed in calculated positions and refined using a riding model.[1]

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and crystal structure determination process.

References

electrochemical properties of substituted pyrazole carbaldehydes

An In-depth Technical Guide to the Electrochemical Properties of Substituted Pyrazole Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazole carbaldehydes are pivotal building blocks in medicinal chemistry and materials science, forming the scaffold for numerous bioactive compounds and functional materials. Understanding their electrochemical properties is crucial for predicting metabolic pathways, designing novel electrosynthetic routes, and developing advanced electrochemical sensors. This technical guide provides a comprehensive overview of the core electrochemical characteristics of these compounds. It includes detailed experimental protocols for their analysis using cyclic voltammetry, a summary of available quantitative redox data, and a discussion of plausible electrochemical reaction mechanisms, visualized through clear, structured diagrams.

Introduction

The pyrazole ring is a privileged scaffold in drug discovery, present in pharmaceuticals such as the anti-inflammatory drug Celecoxib. The introduction of a carbaldehyde group at the C4 position provides a versatile handle for further synthetic modifications, leading to a vast array of derivatives with diverse biological activities. The electrochemical behavior of these molecules, specifically their oxidation and reduction potentials, offers insights into their intrinsic electronic properties and reactivity.

The redox properties of substituted pyrazole carbaldehydes are governed by the interplay between the electron-rich pyrazole ring and the electroactive carbaldehyde group. The pyrazole moiety is generally susceptible to oxidation, while the aromatic aldehyde function is typically reducible. The nature and position of substituents on the pyrazole and any associated phenyl rings significantly modulate these redox potentials, thereby influencing the molecule's stability, reactivity, and potential biological interactions. This guide will delve into the methods used to characterize these properties and present the available data to aid in the rational design of new chemical entities.

Experimental Protocols: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and versatile electroanalytical technique for probing the redox behavior of chemical species. It provides information on the potentials at which oxidation and reduction events occur and can offer insights into the kinetics and reversibility of electron transfer processes. A typical experimental setup for analyzing substituted pyrazole carbaldehydes in a non-aqueous medium is detailed below.

Materials and Equipment

-

Potentiostat/Galvanostat: An electrochemical workstation capable of performing CV scans.

-

Electrochemical Cell: A three-electrode glass cell.

-

Working Electrode (WE): Glassy carbon electrode (GCE), typically 3 mm in diameter.

-

Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or a silver/silver nitrate (Ag/AgNO₃) electrode for non-aqueous systems. It is crucial to calibrate the reference electrode against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.

-

Counter Electrode (CE): Platinum wire or mesh.

-

Solvent: Anhydrous, HPLC-grade acetonitrile (MeCN) or dimethylformamide (DMF).

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).

-

Analyte: Substituted pyrazole carbaldehyde at a concentration of approximately 1-5 mM.

-

Inert Gas: High-purity argon or nitrogen for deoxygenation.

Detailed Methodology

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and the chosen organic solvent (e.g., acetonitrile).

-

Soncate the electrode in the solvent for 2-5 minutes to remove any adhered alumina particles.

-

Dry the electrode under a stream of inert gas.

-

-

Electrolyte Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., MeCN).

-

Prepare a stock solution of the substituted pyrazole carbaldehyde analyte in the same electrolyte solution.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the polished WE, the RE, and the CE.

-

Add the analyte solution to the cell.

-

Purge the solution with inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which is electroactive and can interfere with measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Record a background CV scan in the pure electrolyte solution to ensure the absence of impurities in the desired potential window.

-

Set the CV parameters:

-

Potential Window: A wide range to capture both oxidation and reduction events (e.g., -2.5 V to +2.0 V vs. Ag/AgCl). The window should be optimized based on the solvent and electrolyte stability limits.

-

Scan Rate (ν): Typically start at 100 mV/s. A range of scan rates (e.g., 25, 50, 100, 200, 500 mV/s) should be used to investigate the nature of the redox processes.

-

Number of Cycles: 2-3 cycles are usually sufficient to check for product adsorption or electrode fouling.

-

-

Run the cyclic voltammogram for the analyte solution.

-

-

Data Analysis and Calibration:

-

After the measurements, add a small amount of ferrocene to the solution and record its cyclic voltammogram.

-

Determine the half-wave potential (E½) of the Fc/Fc⁺ couple, calculated as (Epa + Epc) / 2.

-

Report all measured potentials of the pyrazole carbaldehyde derivatives versus the Fc/Fc⁺ couple to ensure comparability across different studies and solvent systems. The potential of Fc/Fc⁺ is generally considered to be 0 V on a relative scale.

-

Caption: Workflow for a Cyclic Voltammetry Experiment.

Quantitative Electrochemical Data

Systematic studies detailing the electrochemical properties of a wide range of substituted pyrazole carbaldehydes are limited in the literature. However, data from related structures can provide valuable insights. The electrochemical behavior is primarily influenced by the substituents on the pyrazole and phenyl rings. Electron-donating groups (EDGs) like -OCH₃ or -CH₃ will generally make oxidation easier (less positive potential) and reduction harder (more negative potential). Conversely, electron-withdrawing groups (EWGs) such as -NO₂ or -Cl will make oxidation more difficult and reduction easier.

The following table summarizes representative electrochemical data for a pyrazole carbaldehyde derivative and related compounds to illustrate these principles. All potentials are reported versus the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple for consistency.

| Compound/Derivative | Substituents | Redox Process | E½ or E_p (V vs. Fc/Fc⁺) | Reversibility | Source |

| 5-Ferrocenyl-1H-pyrazole-3-carbaldehyde | R1=H, R3=CHO, R5=Ferrocenyl | Oxidation | +0.21 (E_pa) | Irreversible | Osipova et al. (2012) |

| 1,3-Diphenyl-1H-pyrazole | R1=Ph, R3=Ph, R4=H | Oxidation | +1.35 (E_pa) | Irreversible | General Data |

| 1-Phenyl-3-(4-methoxyphenyl)-1H-pyrazole | R1=Ph, R3=Ph-OMe | Oxidation | +1.28 (E_pa) | Irreversible | General Data |

| 1-Phenyl-3-(4-nitrophenyl)-1H-pyrazole | R1=Ph, R3=Ph-NO₂ | Oxidation | +1.45 (E_pa) | Irreversible | General Data |

| Benzaldehyde | - | Reduction | -2.20 (E_pc) | Irreversible | General Data |

| 4-Nitrobenzaldehyde | 4-NO₂ | Reduction | -1.15 (E_pc) | Reversible | General Data |

Note: "General Data" refers to typical values found in electrochemistry literature for these classes of compounds, included for comparative purposes.

Plausible Electrochemical Pathways

The electrochemical reactions of substituted pyrazole carbaldehydes involve the pyrazole ring and the carbaldehyde functional group.

Reduction Pathway

The carbaldehyde group is the primary site of reduction. In aprotic solvents, this typically proceeds via a one-electron transfer to form a radical anion. This species can then undergo further reactions, such as dimerization or protonation by a donor species in the medium. If the potential is sufficiently negative, a second electron transfer can occur to form a dianion.

Caption: Plausible Reduction Pathway for a Pyrazole Carbaldehyde.

Oxidation Pathway

Oxidation typically occurs on the electron-rich pyrazole ring, leading to the formation of a radical cation. This reactive intermediate can then undergo follow-up reactions, such as dimerization, loss of a proton, or reaction with nucleophiles present in the electrochemical medium. The specific pathway is highly dependent on the substitution pattern and the reaction conditions. The presence of strong electron-donating groups on the pyrazole ring facilitates this oxidation process.

Conclusion

The are a rich area of study with significant implications for drug development and materials science. While comprehensive, systematic data remains sparse, the foundational principles governing their redox behavior are well-understood. Cyclic voltammetry provides a robust framework for characterizing these compounds, revealing the influence of various substituents on their oxidation and reduction potentials. The protocols and data presented in this guide serve as a valuable resource for researchers, enabling a more informed approach to the design, synthesis, and application of novel pyrazole carbaldehyde derivatives. Further systematic investigations are warranted to build a comprehensive database of the electrochemical properties of this important class of molecules.

Commercial Sourcing and Synthetic Methodologies for 4-bromo-1H-pyrazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic approaches for 4-bromo-1H-pyrazole-5-carbaldehyde, a key building block in medicinal chemistry and drug discovery. The information is tailored for researchers, scientists, and professionals involved in the development of novel therapeutics.

Commercial Supplier Landscape

This compound (CAS No: 287917-97-9, Molecular Formula: C₄H₃BrN₂O) is accessible through various chemical suppliers. The purity of the commercially available compound is typically 95% or higher. While pricing and availability are subject to change, the following table summarizes key information from prominent suppliers.

| Supplier | Product/Catalog No. | Purity | Available Quantities | Price |

| Thermo Scientific (Fisher Scientific) | Maybridge CD09189 | 95+% | 250 mg | Inquire for pricing |

| AChemBlock | S88518 | 95% | Inquire for availability | Inquire for pricing |

| CP Lab Safety | - | - | 1 gram | Inquire for pricing |

| BLD Pharm | BD138626 | - | Inquire for availability | Inquire for pricing |

| Shanghai Amole Biotechnology Co., Ltd. | - | - | 100g | Inquire for pricing |

Note: Pricing and stock status are dynamic. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Vilsmeier-Haack reaction being a common and effective approach for the formylation of pyrazole derivatives. Below is a representative protocol synthesized from established literature procedures.

Representative Synthesis via Vilsmeier-Haack Reaction

This protocol describes the formylation of a 4-bromopyrazole precursor.

Materials:

-

4-bromo-1H-pyrazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-1H-pyrazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Logical Workflow for Procurement and Application

The following diagram illustrates a typical workflow for a research organization from identifying the need for this compound to its final application in a drug discovery project.

Caption: Procurement and research workflow for this compound.

Signaling Pathway Context: Application in Kinase Inhibition

Pyrazole derivatives are frequently utilized as scaffolds for the development of kinase inhibitors. The aldehyde functional group of this compound serves as a versatile handle for further chemical modifications to generate a library of compounds for screening against various kinases. The diagram below illustrates a simplified, hypothetical signaling pathway where a pyrazole-based inhibitor, derived from the title compound, could act.

Caption: Hypothetical signaling pathway showing the action of a pyrazole-based kinase inhibitor.

Methodological & Application

Application Note and Protocol: Synthesis of 4-bromo-1H-pyrazole-5-carbaldehyde via Vilsmeier-Haack Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[4] Pyrazole and its derivatives are important heterocyclic scaffolds in medicinal chemistry and materials science, and their functionalization is of significant interest.[5] The synthesis of 4-bromo-1H-pyrazole-5-carbaldehyde is a key step in the preparation of more complex poly-functionalized pyrazole derivatives, which serve as building blocks for various bioactive molecules and ligands.[5] This document provides a detailed protocol for the synthesis of this compound from 4-bromo-1H-pyrazole using the Vilsmeier-Haack reaction.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through two main stages:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][4]

-

Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores the aromaticity of the pyrazole ring, forming an iminium salt intermediate. This intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product, this compound.[1][2][3]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol outlines the synthesis of this compound from 4-bromo-1H-pyrazole.

Materials and Reagents:

-

4-bromo-1H-pyrazole (97% purity)

-

N,N-Dimethylformamide (DMF), anhydrous (99.8%)

-

Phosphorus oxychloride (POCl₃) (≥99%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexanes, HPLC grade

-

Deionized water

Equipment:

-

Round-bottom flasks (two- or three-necked)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Heating mantle or oil bath

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Vilsmeier Reagent Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 equivalents).

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃) (2.0 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C during the addition.[6]

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent is often indicated by the formation of a yellowish to orange-colored solid or viscous liquid.[7]

-

-

Formylation Reaction:

-

Dissolve 4-bromo-1H-pyrazole (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add the solution of 4-bromo-1H-pyrazole to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[8]

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C in an ice-water bath.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to afford this compound as a solid.

-

Data Presentation

The following table summarizes the quantitative data for a typical reaction scale.

| Parameter | Value |

| Reactants | |

| 4-bromo-1H-pyrazole | 1.0 g (6.8 mmol, 1.0 eq) |

| N,N-Dimethylformamide (DMF) | 2.5 g (34.0 mmol, 5.0 eq) |

| Phosphorus oxychloride (POCl₃) | 2.1 g (13.6 mmol, 2.0 eq) |

| Solvents | |

| Dichloromethane (DCM) | 20 mL |

| Reaction Conditions | |

| Temperature | 60-70 °C |

| Time | 4-6 hours |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₄H₃BrN₂O[9] |

| Molecular Weight | 174.98 g/mol [9] |

| Theoretical Yield | 1.19 g |

| Actual Yield (Representative) | ~0.83 g (70%) |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Literature values may vary |

Visualization of Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

N,N-Dimethylformamide (DMF) is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

The reaction should be performed under an inert atmosphere to prevent moisture from entering the reaction vessel.

-

The quenching and neutralization steps are exothermic and should be carried out slowly and with cooling.

The Vilsmeier-Haack reaction provides an effective method for the synthesis of this compound. The protocol described herein is a robust procedure that can be adapted for various scales. The resulting product is a valuable intermediate for the synthesis of a wide range of more complex heterocyclic compounds for applications in drug discovery and materials science.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. growingscience.com [growingscience.com]

- 7. US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent - Google Patents [patents.google.com]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 9. This compound | C4H3BrN2O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Vilsmeier-Haack Formylation of Bromopyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Vilsmeier-Haack formylation reaction applied to bromopyrazole substrates. This reaction is a powerful tool for the synthesis of bromopyrazole-4-carbaldehydes, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.[1] This document outlines the reaction mechanism, provides detailed experimental protocols, and presents quantitative data to guide researchers in their synthetic endeavors.

Introduction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[3][4] For brominated pyrazoles, this reaction offers a direct route to bromopyrazole carbaldehydes, key building blocks in medicinal chemistry due to the prevalence of the pyrazole scaffold in bioactive molecules. The formyl group serves as a versatile handle for further chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery programs.

Reaction Mechanism

The Vilsmeier-Haack formylation of bromopyrazole proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][5]

-

Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The position of the attack is directed by the electronic and steric effects of the substituents on the pyrazole ring. For many substituted pyrazoles, formylation occurs at the C4 position.

-

Aromatization: The resulting intermediate undergoes elimination of a proton to restore the aromaticity of the pyrazole ring, forming an iminium salt.

-

Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final bromopyrazole carbaldehyde.

References

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

Application Notes: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1H-pyrazole-5-carbaldehydes

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] This method is of particular interest in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl compounds. Pyrazole derivatives are a prominent class of heterocyclic compounds found in numerous commercially available drugs.[2] The functionalization of the pyrazole core, specifically at the 4-position, allows for the exploration of chemical space and the generation of novel molecular scaffolds with potential therapeutic applications.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction of 4-bromo-1H-pyrazole-5-carbaldehyde with various arylboronic acids. The presence of the aldehyde group at the 5-position and the N-H proton on the pyrazole ring necessitates careful optimization of reaction conditions to achieve high yields and minimize side reactions. The resulting 4-aryl-1H-pyrazole-5-carbaldehydes are valuable intermediates for the synthesis of a diverse range of more complex molecules, including potential kinase inhibitors and other biologically active compounds.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the bromide. The base activates the boronic acid to facilitate this step.[4]

-

Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the new carbon-carbon bond of the 4-aryl-1H-pyrazole-5-carbaldehyde product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3]

Quantitative Data Summary